
N,N'-bis(7-nitro-9H-fluoren-2-yl)propanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide: is an organic compound characterized by the presence of two 7-nitro-9H-fluoren-2-yl groups attached to a propanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide typically involves the following steps:
Nitration of Fluorene: The starting material, fluorene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 7-nitrofluorene.
Formation of 7-nitro-9H-fluoren-2-ylamine: The 7-nitrofluorene is then subjected to a reduction reaction using a reducing agent such as tin(II) chloride in hydrochloric acid to form 7-nitro-9H-fluoren-2-ylamine.
Amidation Reaction: The 7-nitro-9H-fluoren-2-ylamine is reacted with propanediamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide.
Industrial Production Methods
Industrial production of N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration of fluorene using industrial nitrating agents.
Continuous Reduction: Continuous reduction of 7-nitrofluorene using catalytic hydrogenation.
Automated Amidation: Automated amidation using high-throughput reactors and efficient coupling agents.
化学反応の分析
Types of Reactions
N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrosonium derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 7-amino-9H-fluoren-2-yl derivatives.
Substitution: Formation of halogenated or sulfonated fluorenes.
科学的研究の応用
N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide has several scientific research applications:
Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Employed in the development of organic photovoltaic cells and field-effect transistors.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: Used as a fluorescent probe for studying cellular processes and imaging applications.
作用機序
The mechanism of action of N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide involves:
Interaction with DNA: The compound intercalates into the DNA helix, disrupting the normal function of the DNA and inhibiting replication and transcription.
Inhibition of Enzymes: It can inhibit enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis.
Fluorescent Properties: The compound’s fluorescent properties allow it to be used as a probe for imaging and tracking cellular processes.
類似化合物との比較
N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide can be compared with other similar compounds such as:
N,N’-bis(9H-fluoren-2-yl)propanediamide: Lacks the nitro groups, resulting in different electronic and fluorescent properties.
N,N’-bis(7-amino-9H-fluoren-2-yl)propanediamide: Contains amino groups instead of nitro groups, leading to different reactivity and biological activity.
N,N’-bis(7-nitro-9H-fluoren-2-yl)ethanediamide: Has a shorter ethane backbone, affecting the compound’s flexibility and interaction with biological targets.
N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide is unique due to its combination of nitro groups and a propanediamide backbone, which imparts distinct electronic, fluorescent, and biological properties.
特性
分子式 |
C29H20N4O6 |
|---|---|
分子量 |
520.5 g/mol |
IUPAC名 |
N,N'-bis(7-nitro-9H-fluoren-2-yl)propanediamide |
InChI |
InChI=1S/C29H20N4O6/c34-28(30-20-1-5-24-16(11-20)9-18-13-22(32(36)37)3-7-26(18)24)15-29(35)31-21-2-6-25-17(12-21)10-19-14-23(33(38)39)4-8-27(19)25/h1-8,11-14H,9-10,15H2,(H,30,34)(H,31,35) |
InChIキー |
AKAWUHOIJTWBGJ-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)NC(=O)CC(=O)NC3=CC4=C(C=C3)C5=C(C4)C=C(C=C5)[N+](=O)[O-])C6=C1C=C(C=C6)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B11711467.png)
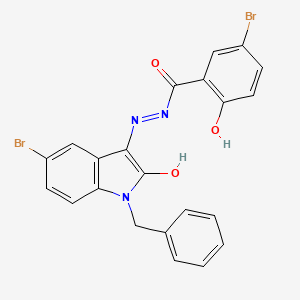
![N-(2-Chlorobenzylidene)-N-(4-{4-[(2-chlorobenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B11711477.png)
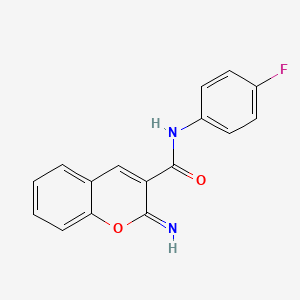
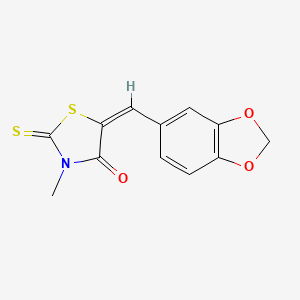
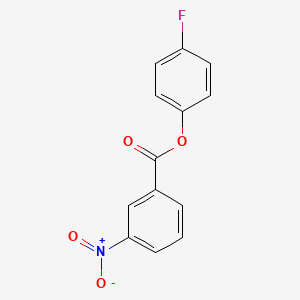
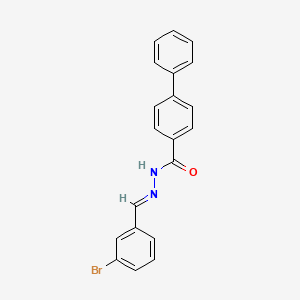
![1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol](/img/structure/B11711502.png)
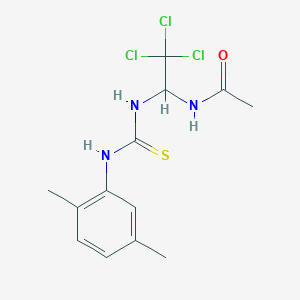
![N-(2,4-Dinitrophenyl)-4-(2-{4-[(2,4-dinitrophenyl)carbamoyl]phenyl}-1,1,1,3,3,3-hexafluoropropan-2-YL)benzamide](/img/structure/B11711519.png)
![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-nitrobenzamide](/img/structure/B11711523.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B11711525.png)


